molecular formula C11H10N2O3 B14588357 Methyl 3-methyl-1-oxo-1lambda~5~-quinoxaline-2-carboxylate CAS No. 61528-76-5

Methyl 3-methyl-1-oxo-1lambda~5~-quinoxaline-2-carboxylate

Cat. No.: B14588357
CAS No.: 61528-76-5
M. Wt: 218.21 g/mol
InChI Key: KOQPYBJKIGVRKO-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1-oxo-1lambda~5~-quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-1-oxo-1lambda~5~-quinoxaline-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylquinoxaline-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1-oxo-1lambda~5~-quinoxaline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding hydroxyquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can have different biological and chemical properties.

Scientific Research Applications

Methyl 3-methyl-1-oxo-1lambda~5~-quinoxaline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1-oxo-1lambda~5~-quinoxaline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-1-oxo-1lambda~5~-pyridine-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 3-methyl-1-oxo-1lambda~5~-quinoxaline-2-carboxylate is unique due to its specific quinoxaline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.

Properties

CAS No.

61528-76-5

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 3-methyl-1-oxidoquinoxalin-1-ium-2-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-7-10(11(14)16-2)13(15)9-6-4-3-5-8(9)12-7/h3-6H,1-2H3

InChI Key

KOQPYBJKIGVRKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2[N+](=C1C(=O)OC)[O-]

Origin of Product

United States

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